molecular formula C18H18ClN3OS2 B2635107 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1189481-15-9

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2635107
CAS RN: 1189481-15-9
M. Wt: 391.93
InChI Key: DXBYADZPFULJTB-UHFFFAOYSA-N
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Description

“N-(5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C22H19Cl2N3OS2 . It is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine .

Scientific Research Applications

Heterocyclic Carboxamides as Potential Antipsychotic Agents Research highlights the evaluation of heterocyclic analogues, including those similar to the specified compound, for their potential antipsychotic effects. These studies focus on their binding affinity to specific dopamine and serotonin receptors, crucial targets in the development of antipsychotic medications. Notable findings include the identification of derivatives with promising in vivo activities, suggesting their value as backup compounds for further antipsychotic drug development. The exploration of these compounds underscores their significance in addressing critical gaps in psychiatric medicine, particularly for conditions like schizophrenia and bipolar disorder (Norman et al., 1996).

Anticancer Activity of Tetrahydrothiophene Derivatives Another avenue of research involves the synthesis and characterization of tetrahydrothiophene derivatives, including studies on their anticancer activities. These compounds have shown promise in pharmacological fields, with reported activities spanning antimicrobial, anti-inflammatory, and notably, anticancer effects. The structural modification, such as the incorporation of benzylic or substituted benzylic groups, plays a crucial role in enhancing their biological activities. This area of research provides valuable insights into designing more effective anticancer agents by leveraging the structural versatility of thiophene derivatives (Rao et al., 2018).

Thiophene-Based Compounds in Heterocyclic Synthesis Further research delves into the novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives for thienopyrimidine synthesis. These studies not only expand the chemical toolbox available for synthesizing diverse heterocyclic compounds but also highlight the potential of thiophene-based structures in developing new pharmacologically active molecules. The generation of new ring systems, such as thieno[3,2-e]pyrazolo[1,5-a]pyrimidine, illustrates the innovative approaches to heterocyclic chemistry that could pave the way for new drug discovery and development efforts (Pokhodylo et al., 2010).

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2.ClH/c22-17(15-7-4-10-23-15)20-18-19-14-8-9-21(12-16(14)24-18)11-13-5-2-1-3-6-13;/h1-7,10H,8-9,11-12H2,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBYADZPFULJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

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